3,4-diethoxy-N-(pentan-3-yl)benzamide
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Overview
Description
3,4-diethoxy-N-(pentan-3-yl)benzamide is an organic compound with the molecular formula C16H25NO3 It is a benzamide derivative, characterized by the presence of two ethoxy groups at the 3 and 4 positions on the benzene ring and a pentan-3-yl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(pentan-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and pentan-3-amine.
Activation of Carboxylic Acid: The carboxylic acid group of 3,4-diethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated carboxylic acid reacts with pentan-3-amine to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.
Reduction: Formation of 3,4-diethoxy-N-(pentan-3-yl)amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-diethoxy-N-(pentan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-(pentan-2-yl)benzamide: Similar structure but with chlorine atoms instead of ethoxy groups.
2,4-Dimethoxy-N-(pentan-3-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
3,4-diethoxy-N-(pentan-3-yl)benzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-diethoxy-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-5-13(6-2)17-16(18)12-9-10-14(19-7-3)15(11-12)20-8-4/h9-11,13H,5-8H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSGALYTDZGCMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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